![molecular formula C17H17ClN4O3 B5517680 6-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5517680.png)

6-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2-methyl-3(2H)-pyridazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

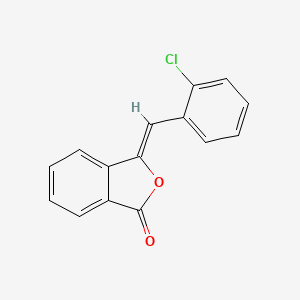

Synthesis Analysis

The synthesis of pyridazinone derivatives involves multiple steps, including condensation, refluxing, and cycloalkylation processes. For example, the synthesis of related compounds involves the condensation of pyridazinone with aromatic aldehydes, followed by reactions with phosphorus oxychloride and thiourea, leading to various pyridazine derivatives (Gaby et al., 2003). While the precise synthesis route for 6-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2-methyl-3(2H)-pyridazinone is not detailed, similar synthetic methods could potentially be applied.

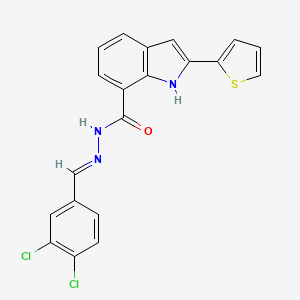

Molecular Structure Analysis

The molecular structure of related compounds, like various pyridazinone derivatives, has been characterized by techniques such as IR, NMR, and X-ray diffraction. These studies reveal the structural characteristics, including the arrangement of functional groups and the molecular geometry, which significantly affect the compound's reactivity and interaction with other molecules (Şahin et al., 2012).

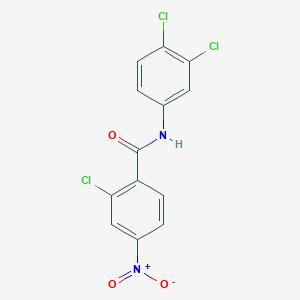

Chemical Reactions and Properties

The chemical properties of pyridazinone derivatives are influenced by their molecular structure. They undergo various reactions, such as nucleophilic substitution, cycloalkylation, and condensation with different reagents, leading to a wide array of products. These reactions are used to synthesize novel derivatives with potential biological activities. The specific chemical reactions involving 6-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2-methyl-3(2H)-pyridazinone would depend on its functional groups and electronic configuration (Mustafa et al., 1964).

Scientific Research Applications

Chemical Synthesis and Reactivity

Research has demonstrated innovative syntheses of pyridazinone derivatives, showcasing the versatility of these compounds in creating a wide range of heterocyclic structures. For instance, the work by Gaby et al. (2003) details the novel synthesis of thieno[2,3-c]pyridazines, pyrimido[4',5':4,5]thieno[2,3-c]pyridazines, and other derivatives through various condensation and cyclization reactions. These synthetic routes open pathways for creating compounds with potential applications in medicinal chemistry and materials science (Gaby et al., 2003).

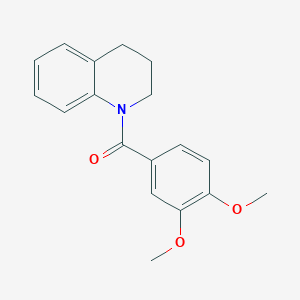

Biological Activities

Several studies have focused on the biological activities of pyridazinone derivatives, highlighting their potential as therapeutic agents. For example, Giovannoni et al. (2003) synthesized [(3-chlorophenyl)piperazinylpropyl]pyridazinones and isoxazolopyridazinones, discovering compounds with significant antinociceptive properties, suggesting their potential as pain management therapies (Giovannoni et al., 2003). This research underlines the importance of pyridazinone derivatives in developing new analgesic drugs.

Antioxidant and Corrosion Inhibitor Applications

Nessim (2017) explored the use of pyridazinone derivatives as antioxidants for base oil improvement, demonstrating their effectiveness in enhancing oil stability. Additionally, these compounds were tested as corrosion inhibitors for carbon steel in acidic environments, showing promising results. Such applications indicate the multifunctional nature of pyridazinone derivatives, extending their utility beyond pharmaceuticals to industrial applications (Nessim, 2017).

properties

IUPAC Name |

6-[4-(3-chlorophenyl)-2-methyl-5-oxopiperazine-1-carbonyl]-2-methylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O3/c1-11-9-22(13-5-3-4-12(18)8-13)16(24)10-21(11)17(25)14-6-7-15(23)20(2)19-14/h3-8,11H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZDDSCVBSECRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)CN1C(=O)C2=NN(C(=O)C=C2)C)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dibutyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5517627.png)

![4-(1-benzofuran-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5517632.png)

![methyl 3-[(1-piperidinylcarbonothioyl)amino]benzoate](/img/structure/B5517644.png)

![1-cyclohexyl-4-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5517674.png)

![2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5517694.png)

![4-[4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazin-1-yl]phenol](/img/structure/B5517711.png)